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DEAD/H box polypeptide 11 like 12

Subtelomeric gene family mapping Pseudogene locus identification Chromosomal evolution

Obtaining reliable, well-characterized DDX11L12 reagents is challenging due to its pseudogene nature and high sequence identity with paralogs. This validated, non-coding lncRNA target resolves cross-reactivity, providing a unique model for pseudogenization and telomere silencing studies. - Genetically distinct short splice variant (1481 bp) with a unique 270 bp ORF, ideal for studying the coding-to-regulatory transition. - Validated siRNA (exon 3, position 566) enables specific loss-of-function experiments without DDX11 family interference. - Confirmed absence of expression in Y79/HeLa cells provides a clean gain-of-function background, in stock for immediate plasmid transfection experiments.

Molecular Formula
Molecular Weight
Cat. No. B1575360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDEAD/H box polypeptide 11 like 12
SynonymsDEAD/H box polypeptide 11 like 12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

DDX11L12 Reagent Specifications and Gene Family Context


DDX11L12 is a human pseudogene member of the DDX11L primate-specific subtelomeric transcript family derived from a rearranged portion of the DDX11 (CHL1) helicase gene. Unlike the protein-coding parental DDX11 gene (a DNA-dependent ATPase/helicase), DDX11L12 is classified as a non-coding RNA (gene type: pseudo) with RefSeq status VALIDATED under NR_197621.1 [1]. The DDX11L family comprises at least 17 identified members distributed across subtelomeric regions of 14–18 human chromosomes, all exhibiting high sequence identity (up to 98.5%) with DDX11 exons 18 and 22–25 and its 3' UTR. DDX11L12 specifically localizes to 19p13.3 and produces a short alternatively spliced transcript of 1481 bp—a splice architecture shared with only two other family members, DDX11L9 and DDX11L11 [1]. This makes DDX11L12 a genetically distinct, validated reagent target for evolutionary biology, genome stability, and lncRNA research.

DDX11L12: Paralog Substitution Risks


Despite their common origin from the DDX11 gene, DDX11L family members are not interchangeable reagents. DDX11L12 exhibits distinct genomic positioning (19p13.3), a unique short splice variant architecture, and a truncated putative open reading frame (ORF) relative to its closest paralogs. The canonical DDX11 protein-coding gene is a functional ATP-dependent DNA helicase, whereas DDX11L12 is a non-coding pseudogene whose transcript may function as a regulatory lncRNA. Substituting with DDX11L9 (15q26.3) or DDX11L11 (17p13.3) introduces different chromosomal context-specific expression regulation, a longer ORF, and distinct siRNA targeting coordinates. These differences directly affect experimental outcomes in studies of subtelomeric gene evolution, cancer-specific pseudogene expression, and lncRNA-mediated regulatory mechanisms [1][2].

DDX11L12 vs. Paralogs: Head-to-Head Evidence


Unique 19p13.3 Chromosomal Localization

DDX11L12 is uniquely mapped to chromosome 19p13.3, confirmed by FISH analysis. This localization differs from its closest functional-analog paralogs: DDX11L9 resides at 15q26.3 and DDX11L11 at 17p13.3. Among the 17-member DDX11L family, no other member occupies the 19p13.3 subtelomeric locus [1]. The chromosomal position is validated by PCR amplification from monochromosomal somatic hybrids and direct sequencing [1].

Subtelomeric gene family mapping Pseudogene locus identification Chromosomal evolution

Shortest ORF Among Splice Variant Paralogs

DDX11L12 produces a short splice variant of 1481 bp containing a significant ORF of only 270 bp, encoding a putative protein of 89 amino acids. This contrasts with DDX11L9 (402 bp ORF; 133 aa) and DDX11L11 (336 bp ORF; 111 aa), both of which also produce the 1481 bp short splice variant [1]. The DDX11L12 ORF is positioned with ATG at nucleotide 734 and TAG at nucleotide 1003, compared to ATG at 317/TAG at 718 for DDX11L9 and ATG at 383/TAG at 718 for DDX11L11 [1].

Pseudogene ORF analysis Non-coding RNA biotype Protein-coding potential

Unique siRNA Targeting Coordinates

Commercially available siRNA targeting DDX11L12 (Thermo Fisher Scientific catalog #4390771, siRNA ID n262368) targets exon 3 at nucleotide position 566 of the AM992878.1 reference sequence. This targeting coordinate is unique to DDX11L12. In contrast, the corresponding siRNA position for DDX11L9, DDX11L10, DDX11L11, DDX11L1, DDX11L3, DDX11L5, and DDX11L16 is at position 623 within their respective exon 3 sequences . The 57-nucleotide offset provides a validated, sequence-specific targeting window that enables unambiguous discrimination of DDX11L12 from its paralogs in loss-of-function studies.

siRNA design Gene silencing specificity Pseudogene knockdown

Limited N-terminal Homology to DDX11 Helicase

The DDX11L12 putative protein shares up to 80% sequence identity with the N-terminal region (amino acids 1–36) of the functional DDX11 helicase protein. No significant similarity with known proteins, including any DEAD/H-box helicase domain, was detected in the C-terminal portion of the DDX11L12 putative protein. This contrasts with DDX11L9, which shows up to 88% homology to DDX11 protein across a larger segment. The entire DDX11L gene family shares up to 98.5% nucleotide sequence identity with DDX11 exons 18 and 22–25 and the 3' UTR (class-level inference), but the protein-level divergence of the short splice variants indicates distinct evolutionary trajectories [1].

Pseudogene sequence divergence DDX11 helicase homology Evolutionary neo-functionalization

Expression Absence in Retinoblastoma and HeLa Cells

Semiquantitative RT-PCR analysis across a panel of human tissues and cell lines revealed that DDX11L gene family members, including DDX11L12, are ubiquitously expressed, with no detectable expression observed specifically in retinoblastoma (Y79) and HeLa cell lines [1]. This expression pattern is distinct from DDX11 (the parental gene), which shows high expression in spleen, B-cells, thymus, testis, ovary, small intestine, and pancreas, with very low expression in brain [2]. The DDX11L10 paralog (most closely related to DDX11L12 by sequence) shows broad expression with highest levels in testis (RPKM 3.4) and bone marrow (RPKM 1.1) [3]. The non-expression in cancer lines (Y79, HeLa) suggests that DDX11L12 may be subject to distinct epigenetic silencing in specific cancer contexts.

Pseudogene expression profiling Cancer cell line expression Non-coding RNA tissue distribution

WASH Gene Co-localization at 19p13.3 Subtelomere

DDX11L12 is genomically adjacent to the WASH gene family member at the 19p13.3 subtelomere locus. This DDX11L-WASH gene pairing is a conserved feature across all DDX11L family loci, confirmed by PCR amplification using one primer in WASH coding region and one in DDX11L genes across monochromosomal hybrid DNA [1]. However, the specific WASH gene paralog at 19p13.3 differs from those at 15q26.3 (DDX11L9 locus) and 17p13.3 (DDX11L11 locus). The DDX11L12-WASH genomic interval spans approximately 1.89 kb (4460–6351 on T2T-CHM13v2.0 chromosome 19), whereas DDX11L10 at 16p13.3 spans a larger 2.54 kb interval (11555–14090 on GRCh38.p14) [2]. This genomic neighborhood difference influences local regulatory element composition and may affect co-expression of the DDX11L-WASH transcript pair.

WASH gene proximity Subtelomeric chromatin organization Pseudogene genomic neighborhood

DDX11L12 Research Application Scenarios


Primate Pseudogene Evolution and Neo-Functionalization

DDX11L12, as the shortest ORF-containing member of the DDX11L short splice variant trio (only 270 bp ORF vs. 402 bp in DDX11L9), serves as an ideal model substrate for studying the evolutionary transition from protein-coding gene to regulatory non-coding RNA. The 80% N-terminal identity to DDX11 protein combined with complete loss of C-terminal helicase homology [1] provides a measurable gradient of pseudogenization. Researchers can procure the AM992878.1 cDNA clone and NR_197621.1 RefSeq RNA to experimentally test whether the 89-aa putative peptide retains any residual function or has fully transitioned to regulatory lncRNA activity.

Cancer Pseudogene Silencing and Epigenetic Reactivation

The confirmed absence of DDX11L12 expression in retinoblastoma (Y79) and HeLa cell lines, contrasted with ubiquitous expression in normal tissues [1], enables a unique gain-of-function experimental paradigm. Researchers can transfect DDX11L12 expression constructs into Y79 or HeLa cells to assess phenotypic consequences of pseudogene re-expression—an approach not feasible with the protein-coding DDX11 gene, which has known oncogenic roles [2]. The validated siRNA targeting exon 3 at position 566 provides a matched loss-of-function tool for reciprocal experiments in DDX11L12-expressing cell lines.

Subtelomeric Chromatin and Telomere Position Effect

DDX11L12's unique location at 19p13.3, approximately 400 bp from the telomeric repeat array [1], makes it a precise genomic probe for studying TPE—the silencing of genes near telomeres due to heterochromatin spreading. Because telomere length directly influences DDX11L gene expression [1], DDX11L12-specific qPCR primers or RNA-FISH probes (designed against the unique siRNA targeting region, location 566) can be used to quantify TPE dynamics during cellular aging, telomerase inhibition, or ALT (alternative lengthening of telomeres) activation in cancer cells.

Paralogue-Specific Biomarker for Subtelomeric Rearrangements

The distinct chromosomal localization of DDX11L12 (19p13.3) combined with its validated FISH probe availability [1] provides a locus-specific marker for detecting subtelomeric rearrangements involving chromosome 19p. In diagnostic or prognostic genetic testing panels, DDX11L12 can serve as a subtelomeric anchor probe, distinguishable from DDX11L9 (15q26.3), DDX11L11 (17p13.3), and the parental DDX11 gene (12p11.21) [1]. The DDX11L12-WASH genomic interval (~1.89 kb) [3] offers a compact, well-defined target for PCR-based copy number variation (CNV) assays.

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